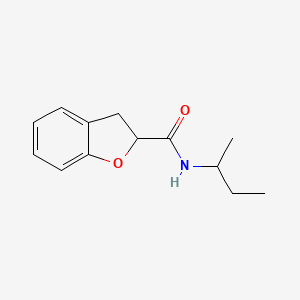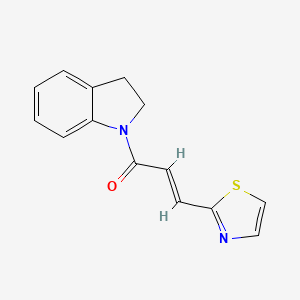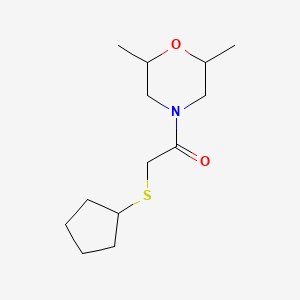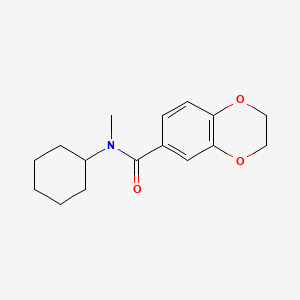![molecular formula C18H23NO2 B7514417 cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7514417.png)
cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone, also known as JNJ-31020028, is a novel, potent, and selective antagonist of the orexin 1 receptor. Orexin 1 receptor antagonists have been studied for their potential therapeutic applications in various sleep disorders, addiction, and obesity.
Wirkmechanismus
Orexin is a neuropeptide that is produced in the lateral hypothalamus and plays a critical role in the regulation of wakefulness, arousal, and appetite. The orexin system consists of two receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R). cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone is a selective antagonist of the OX1R. By blocking the OX1R, cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone reduces the wake-promoting effects of orexin, leading to increased sleep time and consolidation. In addition, by blocking the OX1R, cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone reduces the reinforcing effects of drugs of abuse and food, leading to reduced drug-seeking behavior and food intake.
Biochemical and Physiological Effects:
cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has been shown to have a high affinity and selectivity for the OX1R. In vitro studies have shown that cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone blocks the binding of orexin A to the OX1R with an IC50 value of 6.6 nM. In vivo studies have shown that cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone increases sleep time and consolidation in rats and mice. In addition, cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone reduces the reinforcing effects of cocaine and food in rats. cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has also been shown to reduce food intake and body weight gain in a rat model of diet-induced obesity.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has several advantages for lab experiments. It is a highly selective antagonist of the OX1R, which allows for the specific targeting of the orexin system. It has been extensively studied in animal models and has shown promising results for its potential therapeutic applications in various sleep disorders, addiction, and obesity. However, cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, its pharmacokinetic properties, such as its half-life and bioavailability, may vary between species, which could affect its efficacy in different animal models.
Zukünftige Richtungen
Cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has several potential future directions for research. One direction is to further investigate its potential therapeutic applications in various sleep disorders, addiction, and obesity. Phase 3 clinical trials are needed to establish its safety and efficacy in humans. Another direction is to investigate its potential applications in other neurological and psychiatric disorders, such as anxiety and depression. In addition, further studies are needed to elucidate its pharmacokinetic properties and to develop more potent and selective OX1R antagonists.
Synthesemethoden
The synthesis of cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone was first reported by Johnson & Johnson Pharmaceutical Research and Development in 2008. The synthesis involves the reaction of 4-methoxyphenyl acetic acid with cyclopentylmagnesium bromide, followed by the reaction of the resulting cyclopentyl-4-methoxyphenylmethanol with 3,6-dihydro-2H-pyridine-4-one. The final product is obtained by the reaction of the intermediate with trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
Cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various sleep disorders, addiction, and obesity. Orexin 1 receptor antagonists have been shown to decrease wakefulness and increase sleep time in animal models. cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has been shown to improve sleep consolidation and reduce the number of awakenings in a phase 2 clinical trial in patients with insomnia disorder. In addition, orexin 1 receptor antagonists have been studied for their potential to reduce drug-seeking behavior in animal models of addiction. cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has been shown to reduce cocaine-seeking behavior in rats. Furthermore, orexin 1 receptor antagonists have been studied for their potential to reduce food intake and promote weight loss in animal models of obesity. cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has been shown to reduce food intake and body weight gain in a rat model of diet-induced obesity.
Eigenschaften
IUPAC Name |
cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-21-17-8-6-14(7-9-17)15-10-12-19(13-11-15)18(20)16-4-2-3-5-16/h6-10,16H,2-5,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFUFNWAACTVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CCN(CC2)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7514388.png)


![3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7514411.png)

![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7514426.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7514429.png)
